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Compound of Interest

Compound Name: Potassium superoxide

Cat. No.: B108143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of potassium superoxide (KO₂). The information presented herein is intended to support

research and development activities where a thorough understanding of the energetic and

stability characteristics of this compound is crucial. This document summarizes key quantitative

data, outlines experimental methodologies for their determination, and provides visual

representations of relevant processes.

Core Thermodynamic Data
The thermodynamic properties of potassium superoxide have been extensively studied and

are well-documented. The following tables summarize the standard thermodynamic properties

at 298.15 K and provide temperature-dependent data for key parameters.

Standard Thermodynamic Properties at 298.15 K
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Property Symbol Value Units

Standard Molar

Enthalpy of Formation
ΔfH° -284.512 kJ·mol⁻¹

Standard Molar Gibbs

Free Energy of

Formation

ΔfG° -240.589 kJ·mol⁻¹

Standard Molar

Entropy
S° 122.499 J·K⁻¹·mol⁻¹

Molar Heat Capacity

(constant pressure)
Cp° 77.530 J·K⁻¹·mol⁻¹

Data sourced from the NIST-JANAF Thermochemical Tables.[1]

Temperature-Dependent Thermodynamic Properties
The following table presents the thermodynamic properties of potassium superoxide at

various temperatures. These values are essential for understanding the behavior of KO₂ under

different thermal conditions.
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Temperat
ure (K)

Cp°
(J·K⁻¹·mo
l⁻¹)

S°
(J·K⁻¹·mo
l⁻¹)

-[G°-H°
(Tr)]/T
(J·K⁻¹·mo
l⁻¹)

H°-H°(Tr)
(kJ·mol⁻¹)

ΔfH°
(kJ·mol⁻¹)

ΔfG°
(kJ·mol⁻¹)

298.15 77.530 122.499 122.499 0.000 -284.512 -240.589

300 77.613 122.979 122.500 0.144 -284.478 -240.316

400 83.889 146.226 125.627 8.240 -284.831 -225.443

500 87.655 165.373 131.719 16.827 -282.410 -210.868

600 90.165 181.588 138.714 25.724 -279.712 -196.810

700 91.922 195.625 145.864 34.833 -276.854 -183.217

800 93.220 207.987 152.872 44.092 -273.908 -170.041

900 94.224 219.028 159.620 53.467 -270.921 -157.237

1000 94.893 228.992 166.067 62.924 -267.939 -144.765

Tr = 298.15 K. Data sourced from the NIST-JANAF Thermochemical Tables.[1]

The heat capacity of solid potassium superoxide can be calculated using the Shomate

Equation, with parameters provided by the NIST Chemistry WebBook.[2]

Thermal Decomposition
Potassium superoxide undergoes thermal decomposition at elevated temperatures. The

primary decomposition reaction involves the formation of potassium peroxide (K₂O₂) and the

release of oxygen gas.

2KO₂(s) → K₂O₂(s) + O₂(g)

This decomposition process is a critical consideration in the handling and storage of

potassium superoxide, as it can lead to pressure buildup in sealed containers. The

decomposition temperature is reported to be 560 °C.
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Caption: Thermal decomposition pathway of potassium superoxide.

Experimental Protocols for Thermodynamic
Characterization
The determination of the thermodynamic properties of a reactive solid like potassium
superoxide requires specialized experimental techniques. While specific, detailed protocols for

KO₂ are not readily available in open literature due to its hazardous nature, the following

outlines the general methodologies employed for such compounds.

Determination of Enthalpy of Formation
The standard enthalpy of formation of potassium superoxide is typically determined using

reaction calorimetry. A common approach involves measuring the heat of reaction of potassium

metal with oxygen in a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry for Enthalpy of Formation
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Sample Preparation

Calorimetry Measurement

Data Analysis

Weigh high-purity
potassium metal
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the bomb calorimeter

Seal the bomb

Pressurize with a known
excess of pure oxygen

Place bomb in calorimeter
and allow to reach
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Ignite the sample

Record temperature change

Calculate heat released
(q_reaction) using the
calorimeter constant

Calculate enthalpy of formation
(ΔfH°) per mole of KO₂
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Caption: General workflow for determining the enthalpy of formation of KO₂.
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Methodology:

Sample Preparation: A precisely weighed sample of high-purity potassium metal is placed in

a sample holder within the bomb calorimeter.

Calorimeter Setup: The bomb is sealed and pressurized with a known excess of pure oxygen

gas. The bomb is then submerged in a known quantity of water in an insulated container (the

calorimeter). The entire system is allowed to reach thermal equilibrium.

Reaction Initiation: The reaction is initiated by electrical ignition.

Data Acquisition: The temperature of the water is monitored with high precision. The

temperature change resulting from the exothermic reaction is recorded.

Calculation: The heat released by the reaction is calculated using the heat capacity of the

calorimeter system, which is determined in a separate calibration experiment. The standard

enthalpy of formation of potassium superoxide is then calculated from the heat of reaction

per mole of potassium.

Determination of Heat Capacity and Entropy
The heat capacity of potassium superoxide as a function of temperature is determined using

adiabatic calorimetry or Differential Scanning Calorimetry (DSC).

Methodology: Adiabatic Calorimetry

Sample Preparation: A known mass of potassium superoxide is sealed in a sample

container.

Calorimeter Setup: The sample container is placed in an adiabatic calorimeter, which is

designed to minimize heat exchange with the surroundings.

Heating and Measurement: A known quantity of electrical energy is supplied to the sample,

and the resulting temperature increase is measured.

Calculation: The heat capacity is calculated from the energy input and the temperature

change. This process is repeated at various temperatures to determine the temperature

dependence of the heat capacity.
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The standard entropy at 298.15 K is then calculated by integrating the heat capacity data from

near absolute zero to 298.15 K, applying the third law of thermodynamics.

Methodology: Differential Scanning Calorimetry (DSC)

Sample Preparation: A small, accurately weighed sample of potassium superoxide is

placed in a DSC pan. An empty reference pan is also prepared.

DSC Analysis: The sample and reference pans are heated at a controlled rate in the DSC

instrument. The instrument measures the difference in heat flow required to maintain the

sample and reference at the same temperature.

Data Analysis: The resulting DSC curve shows peaks and shifts corresponding to thermal

events such as phase transitions and decomposition. The heat capacity can be determined

from the heat flow signal.

Logical Relationships in Thermodynamic
Calculations
The fundamental thermodynamic properties are interconnected through key thermodynamic

equations. The Gibbs free energy of formation, for instance, is derived from the enthalpy of

formation and the standard entropies of the compound and its constituent elements.

Standard Enthalpy of Formation
(ΔfH°)

Standard Gibbs Free Energy of Formation
(ΔfG°)

ΔG° = ΔH° - TΔS°

Standard Entropy of KO₂

(S°(KO₂))

ΔS° = S°(KO₂) - [S°(K) + S°(O₂)]

Standard Entropies of Elements
(S°(K), S°(O₂))

 

Click to download full resolution via product page

Caption: Relationship between core thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of

potassium superoxide. For specific applications, it is recommended to consult the primary
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literature and safety data sheets due to the reactive and hazardous nature of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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